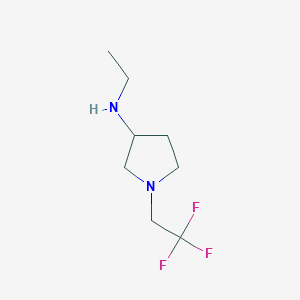
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine is a chemical compound with a unique structure that includes a cyclopropylmethyl group and an isopropyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with cyclopropylmethylamine and isopropylamine under controlled conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various amines.
Scientific Research Applications
N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Cyclopropylmethyl)-4-(propan-2-yl)cyclohexan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H25N/c1-10(2)12-5-7-13(8-6-12)14-9-11-3-4-11/h10-14H,3-9H2,1-2H3 |
InChI Key |
CIRXINPUKABISF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13249873.png)
![3-[(Dimethylamino)methyl]cyclohexan-1-one](/img/structure/B13249875.png)
![9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13249880.png)

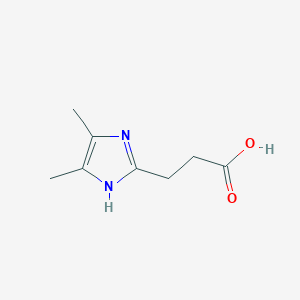
![2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13249899.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine](/img/structure/B13249900.png)
![3A,6a-dimethyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13249908.png)
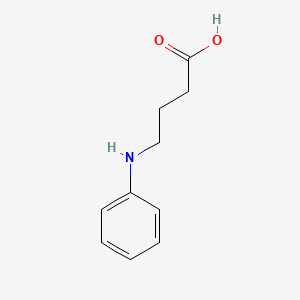
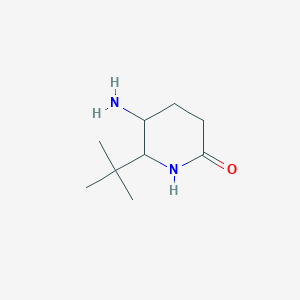
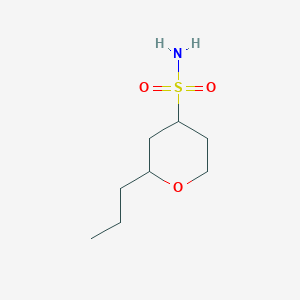
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(cyclopropylmethyl)-3-methoxypropanoic acid](/img/structure/B13249938.png)
